Neamine

Übersicht

Beschreibung

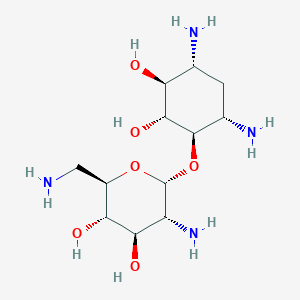

Neamine ist ein kleines Molekül mit der chemischen Formel C₁₂H₂₆N₄O₆ . Es ist ein Derivat von Neomycin, einem Aminoglykosid-Antibiotikum. This compound ist bekannt für seine antibakteriellen Eigenschaften und wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, insbesondere in den Bereichen Chemie, Biologie und Medizin .

Herstellungsmethoden

This compound wird typischerweise durch saure Hydrolyse von Neomycin gewonnen . Der synthetische Weg beinhaltet den Schutz oder die Maskierung von Aminogruppen, gefolgt von der Alkylierung von Hydroxylgruppen und der globalen Entschützung . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber das Verfahren beinhaltet im Allgemeinen die Fermentation von Actinomyceten, gefolgt von Extraktion und Reinigung .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen über die Reagenzien und Bedingungen begrenzt sind.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Amino- und Hydroxylgruppen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säurehalogenide zur Acylierung und Alkylhalogenide zur Alkylierung . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Neaminderivate mit modifizierten antibakteriellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Industrie: This compound wird bei der Entwicklung neuer Antibiotika und anderer pharmazeutischer Produkte eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die bakterielle ribosomale RNA, insbesondere an die A-Stelle der 16S rRNA . Diese Bindung stört die Erkennung zwischen mRNA und tRNA, was zu Fehlcodierung oder Hemmung der bakteriellen Proteinsynthese führt . This compound interagiert auch mit bakteriellen Oberflächenkomponenten wie Lipoteichonsäuren, wodurch die Membrandepolarisation verstärkt und die Membranpermeabilität induziert wird .

Vorbereitungsmethoden

Neamine is typically obtained through the acid-hydrolysis of neomycin . The synthetic route involves the protection or masking of amino groups, followed by alkylation of hydroxyl groups and global deprotection . Industrial production methods for this compound are not extensively documented, but the process generally involves the fermentation of actinomycetes, followed by extraction and purification .

Analyse Chemischer Reaktionen

Neamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

Substitution: This compound can undergo substitution reactions, particularly involving its amino and hydroxyl groups.

Common reagents used in these reactions include acid halides for acylation and alkyl halides for alkylation . Major products formed from these reactions include various this compound derivatives with modified antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

Neamine has shown promising results in the field of cancer research, particularly in prostate cancer treatment. Several studies have explored its mechanisms and efficacy:

1.1 Prostate Cancer Treatment

- Mechanism of Action : this compound inhibits the nuclear translocation of angiogenin, a protein implicated in tumor growth and angiogenesis. By blocking this process, this compound reduces ribosomal RNA (rRNA) transcription and cell proliferation in cancer cells .

- Preclinical Studies : In xenograft models using PC-3 human prostate cancer cells, this compound significantly inhibited tumor growth. In one study, this compound treatment resulted in a 72.5% reduction in tumor weight compared to untreated controls . Additionally, it was found to be less toxic than traditional chemotherapy agents like cisplatin (DDP), making it a potential candidate for further development as an anti-cancer drug .

1.2 Other Cancer Types

this compound has also been evaluated for its effects on other cancer types, including colon adenocarcinoma and breast cancer. It exhibited similar inhibitory effects on tumor growth in these models, reinforcing its potential as a broad-spectrum anti-cancer agent .

Antibacterial Properties

This compound retains the antibacterial properties characteristic of aminoglycosides but with reduced toxicity compared to neomycin.

2.1 Mechanism of Action

- This compound functions by inhibiting protein synthesis in bacteria, effectively disrupting their growth and replication. Its structure allows it to bind to bacterial ribosomes similarly to other aminoglycosides .

2.2 Spectrum of Activity

- This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy makes it a valuable compound in addressing antibiotic resistance issues prevalent in clinical settings .

Biotechnological Applications

This compound's unique properties extend beyond medicinal uses into biotechnological applications.

3.1 Enzyme Stabilization

- Research indicates that this compound can stabilize certain enzymes during biotransformation processes, enhancing their efficiency and effectiveness in industrial applications . This stabilization is crucial for processes requiring high cell densities or specific metabolic activities.

3.2 Agricultural Uses

- Due to its antibacterial properties, this compound could potentially be used as a natural pesticide or preservative in agriculture and food processing, helping to reduce reliance on synthetic chemicals .

Summary Table of this compound Applications

Case Studies

Case Study 1: Prostate Cancer Xenograft Model

In a study involving athymic mice implanted with PC-3 prostate cancer cells, this compound treatment resulted in a marked decrease in tumor size and weight compared to controls. The study highlighted this compound's capability to inhibit angiogenesis effectively while minimizing side effects typically associated with conventional chemotherapy .

Case Study 2: Antibacterial Efficacy

Research examining the antibacterial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an alternative treatment option amid rising antibiotic resistance .

Wirkmechanismus

Neamine exerts its effects by binding to the bacterial ribosomal RNA, specifically the A-site of the 16S rRNA . This binding interferes with the recognition between mRNA and tRNA, leading to miscoding or inhibition of bacterial protein synthesis . This compound also interacts with bacterial surface components, such as lipoteichoic acids, enhancing membrane depolarization and inducing membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Neamine gehört zur Klasse der Aminoglykosid-Antibiotika, zu denen Verbindungen wie Neomycin, Kanamycin und Gentamicin gehören . Im Vergleich zu diesen Verbindungen ist this compound in seiner Struktur und seinen spezifischen Bindungseigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Neomycin: Enthält this compound als einen seiner Bestandteile und hat ein breiteres antibakterielles Spektrum.

Gentamicin: Ein weiteres Aminoglykosid mit einer anderen Kernstruktur und einem breiteren klinischen Einsatz.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindung an die bakterielle ribosomale RNA und seinem Potenzial für chemische Modifikationen, um seine antibakteriellen Eigenschaften zu verbessern .

Biologische Aktivität

Neamine, a degradation product of neomycin, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to explore the biological activity of this compound, focusing on its mechanisms of action, effects on tumor growth, and comparative analysis with other compounds.

Overview of this compound

This compound is classified as a nontoxic aminoglycoside antibiotic derived from neomycin. Unlike neomycin, which exhibits nephro- and ototoxicity, this compound has shown a favorable safety profile, making it a candidate for further research in oncology.

This compound's primary mechanism involves inhibiting the nuclear translocation of angiogenin, a protein that promotes angiogenesis and cancer cell proliferation. By preventing angiogenin from entering the nucleus, this compound disrupts its role in stimulating rRNA transcription and subsequent cell growth.

Key Findings on Mechanisms

- Inhibition of Angiogenin : this compound effectively blocks the nuclear translocation of angiogenin in endothelial cells and various cancer cell lines, including PC-3 prostate cancer cells .

- Effects on rRNA Transcription : Studies have shown that this compound reduces the levels of 47S rRNA in prostate epithelial cells, indicating a decrease in transcriptional activity linked to angiogenin .

- Induction of Apoptosis : this compound treatment has been associated with increased apoptosis in prostate epithelial cells, further contributing to its antitumor effects .

In Vivo Studies

Several in vivo studies have evaluated the antitumor efficacy of this compound using xenograft models. These studies provide insights into its potential as a therapeutic agent.

Case Study: Prostate Cancer

- Study Design : Athymic mice were implanted with PC-3 human prostate cancer cells and treated with this compound.

- Results : this compound significantly inhibited tumor growth compared to controls. Tumor volumes were measured using the formula . The average tumor weight in the this compound group was 79.26 mg compared to 128 mg in saline controls .

| Treatment Group | Average Tumor Weight (mg) | Body Weight Change (%) |

|---|---|---|

| Saline | 128 ± 8.86 | - |

| This compound | 79.26 ± 9.59 | No significant change |

| DDP (Cisplatin) | 69.38 ± 5.51 | Significant loss |

Comparative Efficacy

This compound's efficacy has been compared with that of cisplatin (DDP), a commonly used chemotherapeutic agent. While both agents reduced tumor size effectively, this compound exhibited lower toxicity.

Comparative Findings

- Toxicity Profile : Mice treated with DDP experienced significant weight loss, whereas those treated with this compound showed no marked differences in body weight compared to controls .

- Angiogenesis Markers : this compound significantly reduced CD31 expression (a marker for angiogenesis) compared to DDP, indicating its superior ability to inhibit tumor angiogenesis .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJXFKPQNSDJLI-HKEUSBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023358 | |

| Record name | Neomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-65-7 | |

| Record name | Neamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5981U00LY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Neamine primarily targets angiogenin (ANG), a protein involved in angiogenesis (the formation of new blood vessels) and tumor growth. [, ]

A: this compound inhibits the nuclear translocation of angiogenin, preventing it from entering the cell nucleus and exerting its biological effects. [, ]

A: By blocking angiogenin's nuclear translocation, this compound inhibits angiogenesis, reduces tumor growth, and suppresses rRNA transcription in both cancer cells and endothelial cells. [, ]

A: Yes, this compound has been shown to bind to bacterial ribosomal RNA (rRNA), specifically at the decoding site, which differs from the eukaryotic sequence. This binding disrupts protein synthesis in bacteria. [, ]

A: While this compound inhibits angiogenin by preventing its nuclear translocation, its interaction with bacterial rRNA directly interferes with protein synthesis. These are distinct mechanisms of action. [, ]

ANone: this compound has the molecular formula C12H26N4O8 and a molecular weight of 362.36 g/mol.

A: While the provided papers don't delve into detailed spectroscopic analysis of this compound itself, several discuss NMR characterization of synthesized this compound derivatives, highlighting the utility of NMR in characterizing this class of compounds. [, , ]

A: One study showed that this compound remained stable at 40°C under high humidity conditions. []

A: this compound was found to be unstable at 60°C under strong light exposure. []

A: Yes, molecular dynamics (MD) simulations and MM/GBSA calculations were used to study the binding free energies of this compound derivatives to HIV-1 TAR RNA and correlate them with experimental inhibitory activities (pIC50). []

A: The simulations showed a correlation between longer MD simulation times and a stronger correlation between calculated binding free energies and experimental pIC50 values, suggesting the predictive potential of such approaches. []

A: Research indicates that the position of substituents on the this compound core significantly influences its antibacterial activity. For instance, modifications at the 5-position of carbamate substituents showed a greater impact than other positions. []

A: Comparing the activity of amphiphilic this compound and paromamine derivatives revealed the importance of the 6'-amine group on the this compound core for antibacterial activity. []

A: Studies on amphiphilic this compound derivatives revealed that longer, linear alkyl chains, like nonyl groups, optimized binding to lipopolysaccharides (LPS) and increased outer membrane permeabilization in bacteria. []

A: Yes, the arrangement of alkyl chains significantly impacts this compound's activity. Branched alkyl chains, like dimethyloctyl, exhibited different membrane interactions compared to their linear counterparts. []

A: While specific formulation strategies for this compound are not explicitly discussed in the provided papers, research highlights the use of this compound as a building block for synthesizing various lipophilic aminoglycosides with modified characteristics such as size, topology, lipophilicity, and charge. []

ANone: The provided papers primarily focus on the scientific aspects of this compound and its derivatives. Information regarding SHE regulations is not discussed.

A: While the papers don't delve into the specific ADME profile of this compound, one study mentioned that intramuscular administration of this compound in humans resulted in significantly higher serum concentrations compared to oral administration, suggesting potential differences in absorption and distribution pathways. []

ANone: Various in vitro models have been employed, including:

- Cell proliferation assays (MTT assay): To assess this compound's ability to inhibit the growth of various cancer cell lines, including HSC-2 (oral cancer) [], H7402 (hepatoma) [], A375 (melanoma) [], and PC-3 (prostate cancer) [].

- Soft agar assays: To evaluate this compound's effects on colony formation, reflecting its impact on anchorage-independent growth, a hallmark of cancer cells [, ].

- Transwell assays: To assess this compound's effects on the migratory and invasive potential of cancer cells, crucial steps in tumor metastasis [, ].

ANone: this compound's efficacy has been evaluated in various in vivo models, including:

- Xenograft models: Human tumor cells implanted in athymic mice are used to study this compound's effect on tumor growth and angiogenesis [].

- Orthotopic and ectopic tumor models: Implanting tumor cells in their natural tissue environment (orthotopic) or in different locations (ectopic) helps assess this compound's efficacy in diverse tumor microenvironments [].

- Genetically engineered mouse models: Murine prostate-restricted AKT transgenic mice, which develop prostate intraepithelial neoplasia (PIN) due to AKT overexpression, were used to study this compound's ability to prevent and reverse PIN development [].

A: Resistance to aminoglycosides primarily arises from enzymatic modification of the antibiotic, which reduces its binding affinity to the ribosome. Common modifications include phosphorylation, adenylation, and acetylation. []

A: Cross-resistance among aminoglycosides is a significant concern. Bacteria resistant to one aminoglycoside often exhibit resistance to others due to shared resistance mechanisms, particularly enzymatic modification. []

A: this compound is considered less toxic compared to its parent compound, neomycin. Studies have shown that this compound exhibits lower nephrotoxicity and ototoxicity, common side effects associated with aminoglycoside use. [, ]

A: While specific drug delivery strategies for this compound are not extensively discussed in the provided research, conjugating this compound to a PNA targeting HIV-1 TAR RNA facilitated cellular uptake and enhanced its inhibitory activity, demonstrating the potential of such approaches. []

ANone: The provided papers primarily focus on this compound's mechanism of action and therapeutic potential. Information regarding specific biomarkers for efficacy or adverse effects is limited.

ANone: Several analytical techniques are employed, including:

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify this compound and its related substances, particularly in pharmaceutical preparations. [, ]

- Thin-Layer Chromatography (TLC): Employed for separating and semi-quantitatively assaying this compound and its impurities, providing a rapid and cost-effective method for analysis. []

- Mass Spectrometry (MS): Coupled with techniques like electrospray ionization (ESI), MS aids in identifying and characterizing this compound and its complexes with metal ions like copper(II) and zinc(II). []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural elucidation and studying the interactions of this compound derivatives with various molecules, including LPS. [, ]

ANone: The provided papers do not discuss the environmental impact or degradation of this compound.

ANone: The provided papers do not offer specific details on the dissolution and solubility profiles of this compound.

ANone: The provided papers primarily focus on the applications of analytical techniques rather than their detailed validation.

ANone: The provided papers do not specifically address quality control and assurance for this compound.

ANone: The provided papers do not discuss the immunogenicity of this compound.

ANone: The papers do not provide information about this compound's interactions with drug transporters.

ANone: The provided papers do not discuss this compound's effects on drug-metabolizing enzymes.

A: While the provided papers do not explicitly address biodegradability, one study investigated the biocompatibility of lipidic this compound derivatives for gene delivery applications, suggesting their potential compatibility with biological systems. []

ANone: The papers primarily focus on this compound and its derivatives, and do not offer comparisons with alternative compounds.

ANone: The provided research does not cover aspects related to recycling or waste management of this compound.

ANone: The papers highlight the use of various research tools and resources, including:

- Chemical synthesis: Various synthetic routes and strategies are employed to produce novel this compound derivatives with tailored properties. [, , , , , , , ]

- Biological assays: Diverse in vitro and in vivo models are utilized to evaluate this compound's biological activity, including its antimicrobial, antitumor, and antiviral properties. [, , , , , , , , , ]

- Analytical techniques: A range of analytical methods, including HPLC, TLC, MS, and NMR spectroscopy, are employed to characterize, quantify, and study the interactions of this compound and its derivatives. [, , , , , ]

- Computational modeling: MD simulations and MM/GBSA calculations provide insights into the binding affinities and interactions of this compound derivatives with target molecules like HIV-1 TAR RNA. []

A: this compound, initially referred to as "neomycin A," was first isolated as a component of the neomycin complex, a group of aminoglycoside antibiotics derived from Streptomyces fradiae. []

A: Early research recognized that this compound retained significant antibiotic activity, albeit lower than neomycin B, against various microorganisms. This finding sparked interest in exploring this compound as a potential therapeutic agent. []

ANone: this compound's unique properties and diverse applications have spurred collaborative efforts across various scientific disciplines, including:

- Medicinal chemistry: Synthetic chemists play a crucial role in designing and synthesizing novel this compound derivatives with improved pharmacological profiles, such as enhanced activity, reduced toxicity, and targeted delivery. [, , , , , , , ]

- Microbiology and Infectious Diseases: Microbiologists and infectious disease specialists investigate this compound's antimicrobial activity, resistance mechanisms, and potential applications against drug-resistant bacteria. [, , , ]

- Oncology and Cancer Biology: Cancer researchers explore this compound's antitumor properties, particularly its ability to inhibit angiogenin and suppress tumor growth and angiogenesis. [, , , , , , ]

- Virology: Researchers in virology study this compound's potential as an antiviral agent, particularly against HIV, by targeting viral RNA structures like TAR RNA. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.